![molecular formula C50H39N B573373 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline CAS No. 167859-26-9](/img/structure/B573373.png)
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline
Description
Molecular Architecture and Stereochemical Configuration
The compound features a central triphenylamine core substituted with two 4,4-diphenylbuta-1,3-dienyl groups at the para positions (Figure 1). X-ray crystallographic data from analogous triphenylamine derivatives reveal a non-planar "propeller" conformation due to steric hindrance between phenyl rings. The buta-1,3-dienyl chains adopt an all-trans configuration (E,E-stereochemistry), as confirmed by NOESY correlations in related systems . Dihedral angles between the central nitrogen and adjacent phenyl rings range from 40–50°, while the conjugated dienyl systems maintain coplanarity (±5°) to maximize π-orbital overlap .
Table 1: Key structural parameters
Parameter | Value (Å/°) | Source |
---|---|---|
N–C(aryl) bond length | 1.38–1.44 | |
C=C bond length | 1.34–1.38 | |
Dihedral angle (N–Ph) | 42.3° |
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name follows priority rules for substituent ordering:
- Parent structure : Aniline (aminobenzene)
- Primary substituents :
- N-phenyl group
- 4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl group at the para position
- Stereodescriptors : (1E,3E) for each
Propriétés
IUPAC Name |
4-(4,4-diphenylbuta-1,3-dienyl)-N-[4-(4,4-diphenylbuta-1,3-dienyl)phenyl]-N-phenylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H39N/c1-6-20-42(21-7-1)49(43-22-8-2-9-23-43)30-16-18-40-32-36-47(37-33-40)51(46-28-14-5-15-29-46)48-38-34-41(35-39-48)19-17-31-50(44-24-10-3-11-25-44)45-26-12-4-13-27-45/h1-39H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMFCZAASWGKNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=C(C=C4)C=CC=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H39N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700757 | |
Record name | 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167859-26-9 | |
Record name | 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Suzuki Coupling for Butadiene-Aryl Bond Formation
The Suzuki-Miyaura reaction is employed to couple boronic ester-functionalized butadiene precursors with halogenated aniline intermediates. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate serves as a key intermediate in analogous syntheses. A representative protocol involves:
-
Catalyst System : Pd(dppf)Cl₂ (2.5 mol%) with 1,1'-bis(diphenylphosphino)ferrocene (DPPF) as a ligand.
-
Base : Potassium acetate (3.0 equiv.) to facilitate transmetalation.
-
Solvent : 1,4-Dioxane at 80°C for 12 hours, achieving yields up to 93% after column purification.
The reaction proceeds via oxidative addition of the aryl halide to palladium, followed by transmetalation with the boronic ester and reductive elimination to form the carbon-carbon bond.
Heck Coupling for Conjugated Diene Synthesis
The (1E,3E)-1,4-diphenylbuta-1,3-diene moieties are synthesized via Heck coupling, as demonstrated in the reaction of (E)-(2-bromovinyl)benzene with styrene derivatives. Key parameters include:
Optimization of Reaction Conditions
-
Solvent : Toluene outperforms polar solvents like DMF or DMSO due to better compatibility with hydrophobic intermediates.
-
Temperature : 80°C for 4–12 hours, balancing reaction rate and decomposition risks.
This method achieves isolated yields of 85–90% for model butadiene systems, though steric hindrance in the target compound reduces yields to 42–65%.
Sequential Coupling Strategy for the Target Molecule
The full synthesis involves a multi-step sequence to assemble the triarylamine core and butadiene substituents:
Step 1: Functionalization of the Aniline Core
The central N-phenylaniline is brominated at the para positions to yield 4-bromo-N-(4-bromophenyl)-N-phenylaniline. This dihalogenated intermediate serves as the substrate for subsequent couplings.
Step 2: Suzuki Coupling of Butadiene Units
Each bromine atom undergoes Suzuki coupling with a 4,4-diphenylbuta-1,3-dien-1-ylboronic ester. Critical parameters for this step include:
Step 3: Final Purification and Characterization
The crude product is purified via silica gel chromatography (hexane:EtOAc = 9:1) and characterized by ¹H NMR and LC-MS.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The bulky diphenyl groups necessitate:
Analyse Des Réactions Chimiques
Types of Reactions
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Diketone derivatives.
Reduction: Saturated derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline has several applications in scientific research:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties.
Photochemistry: Studied for its aggregation-induced emission properties, making it useful in the design of luminescent materials.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific optical properties.
Mécanisme D'action
The mechanism by which 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline exerts its effects is primarily through its interaction with light. The extended conjugated system allows for efficient absorption and emission of light, making it a valuable compound in photophysical applications. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light upon returning to the ground state .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of diphenylamine derivatives and conjugated diene-containing aromatic systems. Below is a detailed comparison with analogous compounds:
Table 1: Key Structural and Functional Comparisons
Electronic and Optical Properties
- The target compound’s conjugated diphenylbutadienyl groups likely result in a red-shifted absorption spectrum compared to simpler diphenylamines (e.g., octylated diphenylamine), which lack extended conjugation .
Thermal and Chemical Stability
- Alkylated diphenylamines (e.g., octylated diphenylamine) show superior thermal stability (>250°C) due to reduced oxidative degradation, whereas the target compound’s unsaturated butadienyl linkages may render it more susceptible to photooxidation .
- N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine demonstrates stability up to 300°C, attributed to its fully aromatic structure, suggesting that the target compound’s stability may depend on protective substituents or encapsulation .
Activité Biologique
The compound 4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N-[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]-N-phenylaniline is a complex organic molecule that incorporates a 1,3-butadiene moiety, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C37H33N
- Molecular Weight : 505.66 g/mol
- IUPAC Name : this compound
Structural Features
The molecule features multiple phenyl groups and a butadiene unit, which contribute to its electronic properties and potential interactions with biological targets. The presence of nitrogen in the aniline group suggests possible interactions with receptor sites in biological systems.
Anticancer Properties
Research indicates that compounds containing the 1,3-butadiene motif exhibit significant anticancer activity. For instance, similar derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain 1,3-dienes can act as potent inhibitors of myeloid cell leukemia sequence 1 (Mcl-1), a protein implicated in cancer cell survival .
The biological activity of the compound can be attributed to several mechanisms:
- Cytotoxicity : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Inhibition of Protein Interactions : By mimicking natural substrates or ligands, it could disrupt critical protein-protein interactions involved in cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can increase ROS levels in cells, leading to oxidative stress and subsequent cell death .
Pharmacological Studies
A review of synthetic methods for 1,3-dienes emphasizes their relevance in drug development due to their biological activities . The following table summarizes key findings from recent studies on related compounds:
Compound Name | Activity | Target | Reference |
---|---|---|---|
3-Styrylacrylonitrile | High inhibitory potency | Mcl-1 | |
Diene dimer II | Antimalarial | Plasmodium spp. | |
Diarylpentadienamide III | TRPV1 antagonist | Neuropathic pain |
Study on Anticancer Effects
A notable study investigated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound over 48 hours. Flow cytometry analysis confirmed the induction of apoptosis through the mitochondrial pathway .
Synthesis and Biological Testing
Another research effort focused on synthesizing derivatives of this compound via the Wittig reaction. The synthesized compounds were subsequently tested for their ability to inhibit tumor growth in vivo using xenograft models. The findings indicated significant tumor regression compared to control groups .
Q & A
Q. What are the key structural features of this compound that influence its electronic properties?
The compound’s extended conjugation, featuring two 4,4-diphenylbuta-1,3-dienyl groups attached to a central aniline core, enables strong π-electron delocalization. This structural motif is critical for applications in optoelectronics or photophysical studies. The trans,trans-configuration of the diphenylbutadiene moieties (as seen in analogous systems ) ensures planar conjugation, enhancing charge-transfer efficiency. UV-Vis spectroscopy (λmax ~255 nm in related compounds ) can validate conjugation length.
Q. What synthetic routes are viable for synthesizing this compound, and what challenges arise?
Synthesis typically involves:
- Step 1: Preparation of 4,4-diphenylbuta-1,3-dienyl intermediates via Wittig or Heck coupling .
- Step 2: Coupling to aniline derivatives using Buchwald-Hartwig amination or Ullmann reactions . Key challenges include controlling stereochemistry during dienyl formation and minimizing side reactions in multi-step protocols. Flow chemistry methods (e.g., Design of Experiments for optimization ) can improve yield and reproducibility.
Advanced Research Questions
Q. How can computational methods predict and optimize the photophysical properties of this compound?
Density Functional Theory (DFT) calculations can model the compound’s electronic structure, predicting absorption/emission spectra and charge-transfer behavior. For example, integrating time-dependent DFT (TD-DFT) with experimental UV-Vis data (e.g., λmax shifts under varying solvents ) resolves discrepancies between theoretical and observed spectra. Computational screening of substituent effects (e.g., electron-donating/withdrawing groups ) guides targeted synthesis.
Q. What strategies resolve contradictions in spectroscopic data for conjugated systems like this compound?
Contradictions often arise from impurities, solvent polarity effects, or aggregation. Methodological solutions include:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.